Fmoc-Val-Ala-Gly-OH

Catalog No.
S15364468
CAS No.
M.F
C25H29N3O6
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Val-Ala-Gly-OH

Product Name

Fmoc-Val-Ala-Gly-OH

IUPAC Name

2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetic acid

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H29N3O6/c1-14(2)22(24(32)27-15(3)23(31)26-12-21(29)30)28-25(33)34-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22H,12-13H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t15-,22-/m0/s1

InChI Key

WWKPUJPFRDGCJU-NYHFZMIOSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Val-Ala-Gly-OH is a tripeptide compound that consists of three amino acids: valine, alanine, and glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. The chemical formula for this compound is C25_{25}H29_{29}N3_3O6_6. The Fmoc group serves as a protective mechanism during peptide synthesis, allowing for selective reactions without interference from the amino group of the peptide .

The primary reactions involving Fmoc-Val-Ala-Gly-OH are coupling reactions and deprotection reactions.

  • Coupling Reactions: In peptide synthesis, Fmoc-Val-Ala-Gly-OH can be coupled with other amino acids using coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). This process typically occurs in solvents like N,N-Dimethylformamide (DMF) under controlled conditions to ensure high yield and purity of the resulting peptides .
  • Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF. This step is crucial for exposing the amino group of the peptide for further reactions or for finalizing the peptide synthesis .

While Fmoc-Val-Ala-Gly-OH itself may not exhibit significant biological activity, it plays a pivotal role in the synthesis of peptides that can have various biological functions. Peptides synthesized using this compound can be involved in signaling pathways, enzyme regulation, and as potential therapeutic agents. The specific sequence of valine, alanine, and glycine may influence the stability and biological interactions of the resulting peptides .

The synthesis of Fmoc-Val-Ala-Gly-OH typically follows solid-phase peptide synthesis protocols. Key steps include:

  • Preparation of Fmoc-Protected Amino Acids: The amino acids valine and alanine are first protected with the Fmoc group using reagents like Fmoc-Cl or Fmoc-OSu.
  • Coupling: The Fmoc-protected amino acids are sequentially coupled on a solid support resin, often using HBTU and DIPEA as coupling agents.
  • Deprotection: After each coupling step, the Fmoc group is removed to expose the amino group for subsequent reactions.
  • Cleavage from Resin: Once the desired peptide sequence is achieved, it is cleaved from the resin using appropriate cleavage conditions .

Fmoc-Val-Ala-Gly-OH is primarily used in:

  • Peptide Synthesis: It is utilized in synthesizing peptides with specific sequences that may have therapeutic or research applications.
  • Drug Development: Peptides synthesized from this compound can be explored for their potential roles as drugs or drug candidates.
  • Biochemical Research: It serves as a tool in studying protein interactions and functions due to its role in peptide formation .

Studies on interaction mechanisms involving Fmoc-Val-Ala-Gly-OH generally focus on how peptides synthesized from this compound interact with biological targets such as proteins or receptors. These interactions can be characterized using techniques like:

  • Surface Plasmon Resonance (SPR): To study binding affinities between peptides and their targets.
  • Nuclear Magnetic Resonance (NMR): To observe conformational changes upon binding.
  • Mass Spectrometry: For analyzing peptide sequences and modifications post-synthesis .

Several compounds are structurally similar to Fmoc-Val-Ala-Gly-OH, which include:

Compound NameCompositionUnique Features
Fmoc-Gly-OHGlycineSimpler structure; used for basic peptide synthesis
Fmoc-Ala-OHAlanineFocused on alanine residues; common in peptide synthesis
Fmoc-Leu-OHLeucineLarger side chain; impacts hydrophobic interactions
Fmoc-Ile-OHIsoleucineSimilar to leucine but with different stereochemistry
Fmoc-Val-OHValineShares valine; often used in similar applications

Uniqueness

Fmoc-Val-Ala-Gly-OH stands out due to its specific combination of valine, alanine, and glycine, which provides unique properties in terms of hydrophobicity and steric effects that are beneficial for synthesizing peptides with desired functionalities. This distinct sequence can influence the folding and stability of peptides formed from it, making it particularly useful in designing peptides for therapeutic applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

467.20563565 g/mol

Monoisotopic Mass

467.20563565 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-11

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